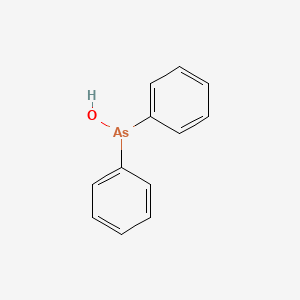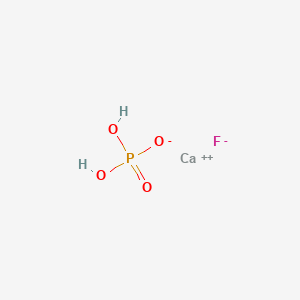
Calcium dihydrogen phosphate fluoride (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium dihydrogen phosphate fluoride (1/1/1) is an inorganic compound that combines calcium, phosphate, and fluoride ions. This compound is of significant interest due to its unique properties and potential applications in various fields, including agriculture, medicine, and industry. It is known for its role in enhancing the bioavailability of calcium and phosphate, which are essential nutrients for bone health and other biological functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium dihydrogen phosphate fluoride can be synthesized through a reaction between calcium phosphate and hydrofluoric acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows: [ \text{Ca}_3(\text{PO}_4)_2 + 6\text{HF} \rightarrow 3\text{Ca(H}_2\text{PO}_4\text{)}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of calcium dihydrogen phosphate fluoride often involves the use of phosphogypsum, a byproduct of the phosphate fertilizer industry. The phosphogypsum is treated with hydrofluoric acid to produce calcium fluoride and phosphoric acid, which are then combined to form calcium dihydrogen phosphate fluoride .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium dihydrogen phosphate fluoride undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The fluoride ion can be substituted by other halides or nucleophiles under specific conditions.
Hydrolysis: It can hydrolyze in the presence of water to form calcium phosphate and hydrofluoric acid.
Common Reagents and Conditions
Common reagents used in reactions with calcium dihydrogen phosphate fluoride include acids (such as hydrochloric acid and sulfuric acid), bases (such as sodium hydroxide), and other fluoride sources. Reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from reactions involving calcium dihydrogen phosphate fluoride include calcium phosphate, hydrofluoric acid, and various substituted phosphate compounds.
Wissenschaftliche Forschungsanwendungen
Calcium dihydrogen phosphate fluoride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and as a source of fluoride ions.
Biology: It plays a role in studies related to bone health and mineralization due to its calcium and phosphate content.
Industry: It is used in the production of fertilizers, where it provides essential nutrients for plant growth.
Wirkmechanismus
The mechanism of action of calcium dihydrogen phosphate fluoride involves the release of calcium, phosphate, and fluoride ions. These ions interact with biological systems in various ways:
Calcium and Phosphate: These ions are crucial for bone mineralization and maintaining bone density. They are absorbed into the bloodstream and deposited in bone tissue.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium Phosphate: Similar in providing calcium and phosphate but lacks fluoride.
Calcium Fluoride: Provides fluoride but lacks phosphate.
Monocalcium Phosphate: Contains calcium and phosphate but no fluoride.
Uniqueness
Calcium dihydrogen phosphate fluoride is unique due to its combination of calcium, phosphate, and fluoride ions, making it particularly useful in applications requiring all three components. This combination enhances its effectiveness in dental and bone health applications compared to compounds containing only one or two of these ions .
Eigenschaften
CAS-Nummer |
11125-98-7 |
|---|---|
Molekularformel |
CaFH2O4P |
Molekulargewicht |
156.06 g/mol |
IUPAC-Name |
calcium;dihydrogen phosphate;fluoride |
InChI |
InChI=1S/Ca.FH.H3O4P/c;;1-5(2,3)4/h;1H;(H3,1,2,3,4)/q+2;;/p-2 |
InChI-Schlüssel |
MFLAROGHONQVRM-UHFFFAOYSA-L |
Kanonische SMILES |
OP(=O)(O)[O-].[F-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


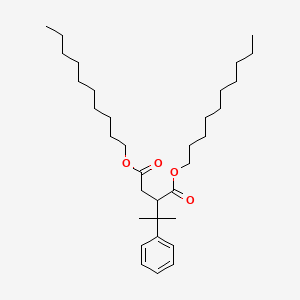
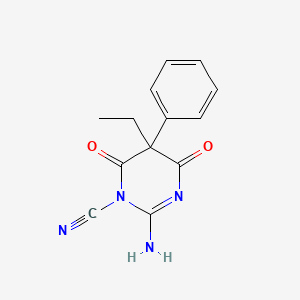
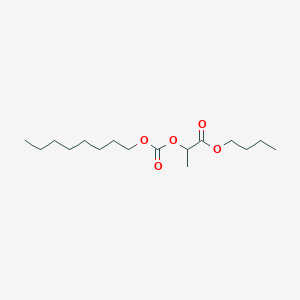
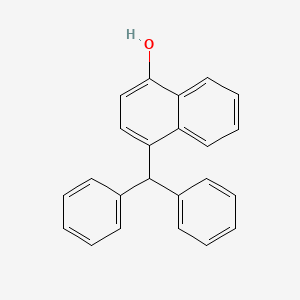
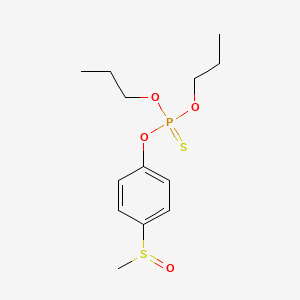
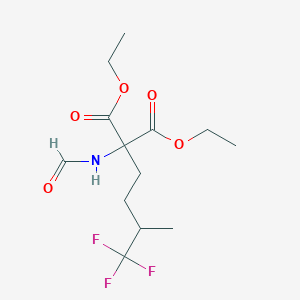
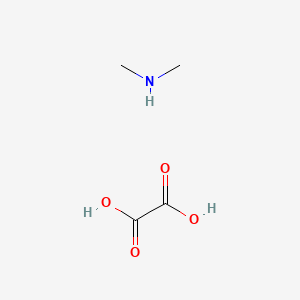
![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
![1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one](/img/structure/B14738078.png)
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)
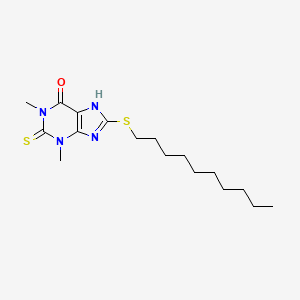
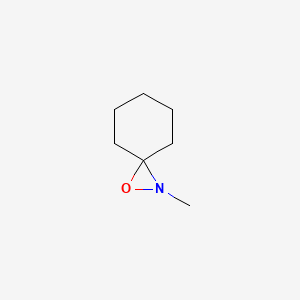
![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
